1,4-Difluoro-2,5-diiodobenzene
Description
Structure
2D Structure
Properties
Molecular Formula |
C6H2F2I2 |
|---|---|
Molecular Weight |
365.89 g/mol |
IUPAC Name |
1,4-difluoro-2,5-diiodobenzene |
InChI |
InChI=1S/C6H2F2I2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H |
InChI Key |
WDFHRAQXZSHFPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1I)F)I)F |
Origin of Product |
United States |
Strategic Synthesis of 1,4 Difluoro 2,5 Diiodobenzene
Methodologies for Introducing Halogen Substituents on Aromatic Rings
The introduction of halogen atoms onto an aromatic scaffold can be achieved through various synthetic routes. The regioselectivity and efficiency of these reactions are often dictated by the nature of the substituents already present on the benzene (B151609) ring and the choice of halogenating agent and reaction conditions.
Directed Halogenation of Fluorinated Benzene Precursors
The direct iodination of 1,4-difluorobenzene (B165170) presents a straightforward approach to the synthesis of 1,4-difluoro-2,5-diiodobenzene. Due to the relatively low reactivity of iodine, an oxidizing agent is typically required to generate a more potent electrophilic iodine species, such as the iodonium (B1229267) ion (I+). mdpi.com A common method involves the use of iodine in the presence of an oxidizing agent like periodic acid or nitric acid. mdpi.comorgsyn.org The fluorine atoms on the benzene ring are deactivating groups and ortho-, para-directors. In the case of 1,4-difluorobenzene, the positions ortho to each fluorine atom are activated towards electrophilic substitution.
A well-established procedure for the iodination of polyalkylbenzenes, which can be adapted for 1,4-difluorobenzene, utilizes a mixture of iodine, periodic acid dihydrate, and a catalytic amount of sulfuric acid in a solvent mixture of acetic acid and water. orgsyn.org The reaction proceeds via the in-situ generation of an active iodinating species.
Table 1: Illustrative Conditions for the Directed Iodination of Aromatic Compounds
| Starting Material | Iodinating Agent | Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Durene | Iodine | Periodic acid dihydrate | Acetic acid/Water/H₂SO₄ | 65-70 | 80-87 | orgsyn.org |
| Benzene | Iodic Acid | - | Acetic acid/Acetic anhydride (B1165640)/H₂SO₄ | 45-50 | 60 (for 1,4-diiodobenzene) | researchgate.net |
It is important to note that while these conditions have proven effective for other aromatic compounds, the specific yield and optimal conditions for the di-iodination of 1,4-difluorobenzene would require experimental optimization.
Fluorination of Iodinated Benzene Precursors
An alternative strategy involves the introduction of fluorine atoms onto a pre-existing diiodobenzene scaffold. However, the direct fluorination of aromatic compounds is often challenging due to the high reactivity of elemental fluorine, which can lead to a lack of selectivity and over-fluorination. nih.gov
Modern electrophilic fluorinating reagents, such as Selectfluor™ (F-TEDA-BF₄), offer a milder and more selective alternative to elemental fluorine. google.com These reagents act as a source of an electrophilic fluorine atom ("F+"). While typically used to fluorinate electron-rich substrates, their application to iodinated benzenes would likely require forcing conditions due to the deactivating nature of the iodine atoms.
Another approach is nucleophilic aromatic substitution (SNA r) on a suitably activated diiodobenzene derivative. For instance, the presence of strong electron-withdrawing groups, such as nitro groups, can facilitate the displacement of a leaving group by a fluoride (B91410) source, like potassium fluoride. However, this would necessitate a multi-step synthesis to first introduce the activating groups and then the iodine atoms, followed by the fluorination step.
Organometallic and Catalytic Approaches to Aryl Halide Formation
Organometallic and transition metal-catalyzed reactions provide powerful and often highly regioselective methods for the formation of carbon-halogen bonds on aromatic rings.
Palladium-Catalyzed Aryl Halogenation Strategies
Palladium-catalyzed C-H bond functionalization has emerged as a versatile tool for the direct introduction of halogens into aromatic rings. bldpharm.com This approach often utilizes a directing group to achieve high regioselectivity. For the synthesis of this compound, a hypothetical palladium-catalyzed ortho-C-H iodination of 1,4-difluorobenzene could be envisioned. The fluorine atoms themselves, however, are not strong directing groups for this type of transformation. Therefore, the introduction of a suitable directing group onto the 1,4-difluorobenzene scaffold might be necessary to achieve the desired di-iodination at the 2 and 5 positions.
Recent advancements have demonstrated the palladium-catalyzed C-H iodination of arenes using molecular iodine as the iodine source. These reactions often require an oxidant to regenerate the active palladium catalyst. The choice of ligands on the palladium center can also play a crucial role in controlling the reactivity and selectivity of the transformation. nih.gov
Halogen-Metal Exchange and Subsequent Iodination
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. nih.gov This method involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then be quenched with an electrophile, such as molecular iodine, to introduce an iodine atom at the desired position.
While fluorine itself is not a strong DMG, the lithiation of 1,4-difluorobenzene has been studied. nih.gov The reaction of 1,4-difluorobenzene with a strong base like lithium diisopropylamide (LDA) can lead to deprotonation at one of the positions ortho to a fluorine atom. Subsequent quenching with an iodine source would yield 1,4-difluoro-2-iodobenzene. A second iteration of this process could then be employed to introduce the second iodine atom at the 5-position. However, controlling the regioselectivity of the second lithiation can be challenging.
Table 2: Key Features of Directed ortho-Metalation (DoM)
| Feature | Description |
| Directing Group (DMG) | A functional group that coordinates to the organolithium reagent, directing deprotonation to the ortho position. |
| Organolithium Reagent | A strong base, such as n-butyllithium or lithium diisopropylamide (LDA), used for deprotonation. |
| Electrophile | A reagent that reacts with the aryllithium intermediate to introduce the desired functional group (e.g., I₂ for iodination). |
| Regioselectivity | High preference for substitution at the position ortho to the directing group. |
Multi-Step Transformations from Readily Available Aromatic Compounds
A multi-step synthetic sequence starting from simple and readily available aromatic compounds can provide a reliable route to this compound. An analogous strategy has been patented for the synthesis of 1,4-dibromo-2,5-diiodobenzene (B1312432) from 1,4-dibromobenzene (B42075), which can serve as a template for the desired synthesis. google.com
A plausible multi-step synthesis could commence with 1,4-difluorobenzene. The key steps would involve:
Nitration: Introduction of a nitro group via electrophilic aromatic substitution. Due to the ortho-, para-directing nature of the fluorine atoms, this would likely yield 1,4-difluoro-2-nitrobenzene.
Reduction: The nitro group is then reduced to an amino group to give 2,5-difluoroaniline (B146615).
Iodination: Introduction of an iodine atom. The amino group is a strong activating and ortho-, para-directing group. Iodination of 2,5-difluoroaniline would likely occur at the position para to the amino group, yielding 2,5-difluoro-4-iodoaniline.
Diazotization and Sandmeyer-type Reaction: The amino group is converted to a diazonium salt, which is then displaced by an iodide ion in a Sandmeyer-type reaction to introduce the second iodine atom, affording the final product, this compound. sigmaaldrich.com
This stepwise approach allows for precise control over the regiochemistry of each substitution, ultimately leading to the desired substitution pattern.
Application of Diazotization-Iodination Pathways
The introduction of iodine atoms onto an aromatic ring via the diazotization of a primary aromatic amine, a transformation broadly known as the Sandmeyer reaction, represents a versatile synthetic strategy. google.com While a direct, single-publication procedure for the synthesis of this compound from a diamine precursor is not prominently documented, analogous syntheses of similar halogenated benzenes provide a clear framework for this pathway.
A plausible, multi-step route involves the use of an appropriately substituted aniline (B41778) as a key intermediate. For example, a process analogous to the synthesis of 1,4-dibromo-2,5-diiodobenzene can be conceptualized. google.com That synthesis begins with 1,4-dibromobenzene and proceeds through nitration, reduction to an aniline, a primary iodination, and culminates in a final diazotization-iodination step to install the second iodine atom. google.com
Applying this logic to the difluoro analogue, a hypothetical pathway could commence with an intermediate such as 2,5-difluoro-4-iodoaniline. This precursor would be treated with a diazotizing agent, like sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid (e.g., sulfuric acid), to convert the primary amino group into a diazonium salt. This unstable intermediate is then treated with an iodide salt, typically potassium iodide (KI), to displace the diazonium group and introduce the second iodine atom onto the ring, yielding the final product. The general principle of converting an amino group to an iodo group via a diazonium salt is a well-established method in organic chemistry. google.com
The table below outlines the reagents involved in a representative, analogous diazotization-iodination sequence.
| Step | Reactant | Reagents | Intermediate/Product |
| 1. Diazotization | Substituted Aniline (e.g., 2,5-Difluoro-4-iodoaniline) | Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄) | Diazonium Salt |
| 2. Iodination | Diazonium Salt | Potassium Iodide (KI) | Iodo-substituted Aromatic Compound |
This pathway, while requiring the synthesis of a specific substituted aniline intermediate, offers precise control over the placement of the iodo substituent.
Regioselective Halogenation through Substituted Intermediates
A more direct and efficient approach to synthesizing this compound is through the regioselective electrophilic iodination of a readily available substituted intermediate, 1,4-difluorobenzene. The fluorine atoms on the benzene ring are activating groups and direct incoming electrophiles to the ortho and para positions. In 1,4-difluorobenzene, the four available positions for substitution (2, 3, 5, and 6) are all ortho to one fluorine atom and meta to the other. This electronic guidance makes the 2- and 5-positions the most favorable sites for electrophilic attack, enabling a direct di-iodination.
Research on the halogenation of similar compounds supports this strategy. For instance, 1,4-dibromobenzene can be converted to 1,4-dibromo-2,5-diiodobenzene by reaction with iodine in concentrated sulfuric acid. google.com Furthermore, a general and effective method for the iodination of various aromatic compounds, including deactivated ones, utilizes an oxidizing agent in conjunction with iodine. organic-chemistry.org Systems such as iodine (I₂) and sodium periodate (B1199274) (NaIO₄) in concentrated sulfuric acid are potent electrophilic iodinating reagents capable of di-substitution. organic-chemistry.org Another effective system involves using iodic acid (HIO₃) in a mixture of acetic anhydride and concentrated sulfuric acid. nih.gov
The reaction proceeds by generating a powerful electrophilic iodine species (e.g., I⁺) in situ. This electrophile then attacks the electron-rich 1,4-difluorobenzene ring at the positions most activated by the fluorine atoms (positions 2 and 5), leading to the formation of this compound.
The table below details typical conditions found in analogous direct iodination reactions.
| Starting Material | Iodinating System | Solvent/Acid | Typical Conditions | Product |
| 1,4-Difluorobenzene | Iodine (I₂), Sodium Periodate (NaIO₄) | Concentrated Sulfuric Acid (H₂SO₄) | 25–30°C, 1-2 hours organic-chemistry.org | This compound |
| 1,4-Difluorobenzene | Iodine (I₂), Iodic Acid (HIO₃) | Acetic Anhydride, Conc. H₂SO₄ | 0-50°C nih.gov | This compound |
| 1,4-Dibromobenzene | Iodine (I₂) | Concentrated Sulfuric Acid (H₂SO₄) | Elevated Temperature (e.g., 130°C) google.com | 1,4-Dibromo-2,5-diiodobenzene |
This regioselective halogenation pathway offers a more atom-economical and straightforward synthesis compared to the multi-step diazotization route, making it a preferred method for accessing this compound.
Advanced Reactivity and Mechanistic Investigations of 1,4 Difluoro 2,5 Diiodobenzene
Cross-Coupling Chemistry for C-C Bond Formation
The differential reactivity of the C-I and C-Br bonds, with the C-I bond being significantly more susceptible to oxidative addition to a low-valent metal center, is a cornerstone of the synthetic utility of 1,4-difluoro-2,5-diiodobenzene. This reactivity difference allows for selective functionalization at the iodo-substituted positions while leaving the bromo-substituted positions intact for subsequent transformations.
The Stille cross-coupling reaction, which involves the coupling of an organostannane with an organic halide, is a powerful tool for C-C bond formation. While specific studies detailing the Stille coupling of this compound are not extensively documented in readily available literature, the principles of this reaction are well-established for aryl iodides. The reactivity of aryl halides in Stille couplings generally follows the order I > Br > Cl, making the C-I bonds of this compound the primary reaction sites.
In analogous systems, such as the coupling of 1,4-diiodobenzene (B128391) with organostannanes, palladium catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or systems generated in situ from palladium(II) acetate (B1210297) (Pd(OAc)₂) and a phosphine (B1218219) ligand are commonly employed. The reaction is typically carried out in an inert solvent like toluene (B28343) or THF. The choice of the organostannane reagent allows for the introduction of a wide variety of carbon-based functionalities, including alkyl, vinyl, and aryl groups. For instance, the coupling of dihaloarenes with organostannanes has been shown to be effective, and it is expected that this compound would react similarly, with the initial coupling occurring selectively at the C-I positions. The electron-withdrawing nature of the fluorine atoms would likely enhance the reactivity of the aryl iodide moiety towards oxidative addition to the palladium(0) catalyst.
Table 1: Representative Conditions for Stille Coupling of Aryl Diiodides
| Catalyst | Ligand | Solvent | Base | Temperature (°C) | Coupling Partner | Product Type |
| Pd(PPh₃)₄ | PPh₃ | Toluene | - | 110 | (Tributylstannyl)benzene | Biaryl |
| Pd₂(dba)₃ | P(t-Bu)₃ | Dioxane | CsF | 100 | Vinyltributyltin | Styrene derivative |
| Pd(OAc)₂ | Tri(2-furyl)phosphine | NMP | - | 80 | (Tributylstannyl)thiophene | Arylthiophene |
This table presents generalized conditions based on known Stille couplings of similar diiodoaryl compounds and is intended to be representative.
The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is one of the most widely used C-C bond-forming reactions due to the stability and low toxicity of the boron reagents. researchgate.net The higher reactivity of the C-I bond compared to the C-Br bond in this compound allows for selective mono- or diarylation at the 2- and 5-positions.
Studies on symmetric dihalobenzenes have shown that with diiodobenzene, double coupling reactions with arylboronic acids can occur with high selectivity, even when the diiodo compound is in excess. nih.gov This suggests that the mono-arylated intermediate is more reactive than the starting diiodobenzene. In the case of this compound, the electron-withdrawing fluorine atoms are expected to further activate the C-I bonds towards oxidative addition. A variety of palladium catalysts, such as Pd(PPh₃)₄ and catalysts derived from Pd(OAc)₂ with phosphine ligands like P(t-Bu)₃ or SPhos, are effective for Suzuki-Miyaura couplings. The reaction requires a base, with common choices including sodium carbonate, potassium carbonate, or cesium carbonate, and is often carried out in a mixture of an organic solvent and water.
Table 2: Illustrative Suzuki-Miyaura Coupling Conditions for Diiodoaryl Compounds
| Catalyst | Ligand | Solvent | Base | Temperature (°C) | Coupling Partner |
| Pd(PPh₃)₄ | PPh₃ | Toluene/H₂O | Na₂CO₃ | 90 | Phenylboronic acid |
| Pd(OAc)₂ | SPhos | Dioxane/H₂O | K₃PO₄ | 100 | 4-Methoxyphenylboronic acid |
| PdCl₂(dppf) | dppf | THF/H₂O | Cs₂CO₃ | 80 | Thiophene-2-boronic acid |
This table provides representative conditions based on analogous Suzuki-Miyaura couplings and is for illustrative purposes.
The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper species. organic-chemistry.org This reaction is particularly valuable for the synthesis of conjugated enynes and has been applied to dihaloarenes to create oligo(phenyleneethynylene)s. nih.gov For this compound, the greater reactivity of the C-I bonds allows for selective coupling with terminal alkynes at the 2- and 5-positions.
Research on related diiodo compounds, such as 2,5-diiodo-N-morpholinebenzamide, has demonstrated that double Sonogashira couplings can proceed efficiently in DMSO as a solvent, often without the need for additional additives. nih.gov Typical catalysts include Pd₂(dba)₃ with a suitable phosphine ligand and a copper(I) co-catalyst like CuI. An amine base, such as triethylamine (B128534) or diisopropylethylamine, is required to neutralize the hydrogen halide formed during the reaction. The electron-deficient nature of the aromatic ring in this compound is expected to facilitate the coupling process.
Table 3: Exemplary Sonogashira Coupling of a Diiodoarene
| Catalyst | Co-catalyst | Ligand | Solvent | Base | Temperature (°C) | Alkyne | Product | Yield (%) |
| Pd₂(dba)₃ | CuI | - | DMSO | Et₃N | 40-45 | 4-Ethynylanisole | 2,5-Bis((4-methoxyphenyl)ethynyl)-N-morpholinebenzamide | 81 |
| Pd₂(dba)₃ | CuI | - | DMSO | Et₃N | 40-45 | 4-Ethynylbenzonitrile | 2,5-Bis((4-cyanophenyl)ethynyl)-N-morpholinebenzamide | 80 |
Data from a study on 2,5-diiodo-N-morpholinebenzamide, a close analog of the target compound. nih.gov
Direct C-H bond arylation has emerged as a powerful and atom-economical method for the formation of C-C bonds, as it avoids the pre-functionalization of one of the coupling partners. nih.gov In the context of this compound, this reaction would involve the coupling of the C-I bonds with the C-H bonds of another aromatic or heteroaromatic compound. Palladium catalysts are commonly used for this transformation, often in the presence of a ligand and a base.
While specific examples with this compound are not widely reported, studies on the direct arylation of heteroarenes like thiophenes with aryl iodides provide a good model. nih.gov For instance, the palladium-catalyzed direct arylation of thiophene (B33073) derivatives with aryl iodides has been achieved using catalysts such as Pd(OAc)₂ in the presence of a phosphine ligand or a phosphonium (B103445) salt and a base like potassium pivalate. nih.gov The regioselectivity of the C-H activation on the heteroarene partner is a key consideration in these reactions. Given the reactivity of the C-I bonds in this compound, it is a promising candidate for such transformations.
The Ullmann reaction, traditionally a copper-catalyzed homocoupling of aryl halides to form biaryls, and its modern variations, offer another avenue for C-C bond formation. While the classic Ullmann conditions often require harsh temperatures, modern protocols have been developed that proceed under milder conditions. In the case of this compound, an Ullmann-type homocoupling could potentially lead to the formation of poly(2,5-difluoro-1,4-phenylene) structures.
Interestingly, 1,4-dibromo-2,5-diiodobenzene (B1312432) has been utilized as a diaryne equivalent through reaction with a Grignard reagent, which proceeds via metal-halogen exchange. rsc.org This suggests that under certain conditions, this compound could also undergo reactions involving the formation of aryne intermediates, which are highly reactive species that can participate in a variety of C-C bond-forming reactions.
A key feature of this compound is the potential for sequential and selective double cross-coupling reactions, owing to the different reactivity of the C-I and C-Br bonds. The C-I bonds are significantly more reactive in palladium-catalyzed cross-coupling reactions, allowing for a first coupling reaction to be performed selectively at these positions. The resulting 2,5-di-substituted-1,4-difluorobenzene would still possess the C-Br bonds, which can then be subjected to a second, different cross-coupling reaction under more forcing conditions or with a catalyst system known to activate C-Br bonds.
This stepwise approach allows for the synthesis of unsymmetrically substituted 1,4-difluorobenzene (B165170) derivatives. For example, a Sonogashira coupling could be performed first at the iodo positions, followed by a Suzuki-Miyaura coupling at the bromo positions. The regioselectivity of the initial coupling is generally high due to the large difference in reactivity between iodine and bromine. The challenge in the second step is to find conditions that are vigorous enough to cleave the C-Br bond without degrading the product from the first step. The electron-withdrawing fluorine atoms can also influence the reactivity of the C-Br bonds in the second coupling step. Studies on related dihalosubstituted heterocycles have demonstrated the feasibility of such stepwise, regioselective cross-coupling strategies.
Organometallic Transformations
The carbon-iodine bonds in this compound are significantly weaker and more polarizable than the carbon-fluorine bonds. This difference is the cornerstone of its selective organometallic chemistry, primarily enabling the formation of aryllithium and Grignard reagents at the iodo-substituted positions.
The generation of organometallic intermediates from this compound proceeds preferentially at the carbon-iodine bonds. The most common method for generating the corresponding aryllithium species is through halogen-lithium exchange, typically employing an alkyllithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures.
The general order of reactivity for halogen-lithium exchange is I > Br > Cl > F, which dictates that the iodine atoms will react selectively. harvard.eduprinceton.edu The reaction is typically very fast, even at temperatures as low as -78 °C. harvard.edu
Reaction Scheme:
C₆H₂F₂I₂ + n-BuLi → C₆H₂F₂I(Li) + n-BuI
C₆H₂F₂I(Li) + n-BuLi → C₆H₂F₂(Li)₂ + n-BuI
The resulting mono- or di-lithiated species are powerful nucleophiles and can be trapped with a wide range of electrophiles to introduce new functional groups.
Table 1: Predicted Reactions of Organolithium Intermediates
| Electrophile | Reagent | Expected Product |
|---|---|---|
| Carbon Dioxide | CO₂ then H₃O⁺ | 2,5-Difluoro-4-iodobenzoic acid |
| Aldehydes/Ketones | R₂C=O then H₃O⁺ | (2,5-Difluoro-4-iodophenyl)methanol derivative |
| Silyl Halides | R₃SiCl | 2,5-Difluoro-1-iodo-4-(trialkylsilyl)benzene |
Similarly, Grignard reagents can be formed, though the direct reaction with magnesium metal may require activation. An alternative is the use of a transmetalation reaction from the aryllithium intermediate or an I/Mg exchange reagent.
One of the most significant applications of the selective halogen-lithium exchange of this compound is the generation of the highly reactive intermediate, 3,6-difluorobenzyne. This is achieved by treating the starting material with a strong base, typically n-butyllithium. The mechanism involves two sequential steps:
Halogen-Lithium Exchange: The alkyllithium reagent selectively exchanges with one of the iodine atoms due to the higher reactivity of the C-I bond. mdpi.comresearchgate.net
Elimination: The resulting 2,5-difluoro-4-iodophenyllithium is unstable and readily undergoes elimination of lithium iodide (LiI) to form 3,6-difluorobenzyne.
The generated benzyne (B1209423) is a potent electrophile and dienophile due to its strained triple bond and will rapidly react with any available trapping agents in the reaction mixture.
While direct data on this compound is limited, its structure is amenable to modern cross-coupling reactions for the formation of C-C bonds, including fluoroalkylation and fluoroarylation. The C-I bonds are prime sites for oxidative addition to low-valent transition metal catalysts, such as palladium or copper.
Table 2: Potential Cross-Coupling Reactions
| Reaction Name | Catalyst | Coupling Partner | Expected Product |
|---|---|---|---|
| Suzuki Coupling | Pd(0) | Arylboronic acid | 1-Aryl-4-iodo-2,5-difluorobenzene |
| Sonogashira Coupling | Pd(0)/Cu(I) | Terminal alkyne | 1-Alkynyl-4-iodo-2,5-difluorobenzene |
| Stille Coupling | Pd(0) | Organostannane | 1-Aryl/Alkyl-4-iodo-2,5-difluorobenzene |
These reactions would proceed selectively at the iodine positions, leaving the more robust C-F bonds intact for potential subsequent transformations. The regioselectivity of these cross-coupling reactions generally follows the reactivity of the C-X bond, which is I > Br > Cl. baranlab.org
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) provides a complementary reactivity pattern to organometallic transformations. In SNAr reactions, the aromatic ring is attacked by a nucleophile, and a leaving group is displaced. The reaction is facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group. wikipedia.orgyoutube.com
In this compound, all four halogen atoms are electron-withdrawing. The fluorine atoms, being highly electronegative, strongly activate the ring towards nucleophilic attack. youtube.comyoutube.com The general leaving group ability in SNAr reactions is often the reverse of that for metal-halogen exchange: F > Cl > Br > I. youtube.com This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, which is accelerated by the inductive electron withdrawal of the highly electronegative fluorine. youtube.com
Therefore, it is predicted that nucleophiles would preferentially displace the fluorine atoms over the iodine atoms, provided there are no other overwhelming electronic or steric factors.
Predicted Reactivity:
C₆H₂F₂I₂ + Nu⁻ → C₆H₂FI₂(Nu) + F⁻
The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing substituents. youtube.comyoutube.com The presence of four halogens would significantly stabilize this intermediate, facilitating the substitution.
Pericyclic Reactions and Cycloadditions Involving Derived Intermediates
The ability to generate highly reactive intermediates like benzynes from this compound opens up avenues for pericyclic reactions, most notably the Diels-Alder reaction.
As discussed in section 3.2.2, 3,6-difluorobenzyne can be generated in-situ from this compound. This benzyne is an excellent dienophile for [4+2] cycloaddition reactions, also known as Diels-Alder reactions. wikipedia.orgucalgary.ca It can be trapped by a variety of conjugated dienes to construct complex, polycyclic aromatic frameworks with a difluorinated central ring.
General Reaction Scheme:
3,6-Difluorobenzyne + Conjugated Diene → Difluorinated Bicyclic Adduct
Common dienes used in such trapping experiments include furan, cyclopentadiene, and anthracene. mnstate.edu The reaction is thermally allowed and proceeds in a concerted fashion, leading to the formation of a new six-membered ring with high stereospecificity. wikipedia.orgmasterorganicchemistry.com This strategy provides a powerful method for the rapid assembly of complex molecules that would be difficult to synthesize through other means.
Radical Processes and Halogen Atom Transfer Reactions
The investigation of radical processes involving this compound is an area of significant interest, primarily due to the presence of two carbon-iodine (C-I) bonds, which are susceptible to homolytic cleavage. This reactivity allows the molecule to serve as a precursor for aryl radicals, which can then participate in a variety of subsequent reactions, including halogen atom transfer.
The homolysis of the C-I bond is the primary step in the radical reactions of this compound. egrassbcollege.ac.inwikipedia.org This process, which can be initiated by heat or light, results in the formation of a 4-fluoro-2,5-diiodophenyl radical and an iodine radical. The energy required for this bond cleavage, known as the bond dissociation energy (BDE), is influenced by the electronic environment of the C-I bond. While specific experimental BDE values for this compound are not extensively documented, studies on related aryl iodides provide valuable insights. The transition state for C-I bond cleavage on metal surfaces, for instance, is considered to be fairly homolytic, indicating an early transition state that resembles the initial iodide. cmu.edu
Once generated, the 4-fluoro-2,5-diiodophenyl radical can undergo several reaction pathways. One significant pathway is halogen atom transfer, where the radical abstracts a halogen atom from another molecule. This process is fundamental in various polymerization and organic synthesis reactions. For example, in the context of polymer synthesis, aryl dihalides can be used in coupling reactions to form polymers like poly(p-phenylene vinylene) (PPV) derivatives, although specific examples utilizing this compound are not prevalent in the literature. rsc.orgnih.govresearchgate.net
The general mechanism for a radical chain reaction involving this compound can be conceptualized as follows:
Initiation: Homolytic cleavage of the C-I bond to form a 4-fluoro-2,5-diiodophenyl radical.
Propagation: The aryl radical can react with a suitable substrate, potentially leading to the formation of a new radical species and a new bond. This can also involve the abstraction of the second iodine atom to form a diradical species.
Termination: Combination of two radical species to form a stable, non-radical product.
Due to the presence of two iodine atoms, this compound has the potential to act as a bifunctional radical precursor, enabling the growth of polymeric chains or the formation of complex molecular architectures. The fluorine substituents on the aromatic ring are expected to influence the reactivity of the radical intermediates through their electron-withdrawing nature, potentially affecting the stability and reaction kinetics of the radical species.
The table below provides estimated bond dissociation energies for C-I bonds in aryl iodides, which can be considered analogous to the C-I bonds in this compound. These values are crucial for understanding the energy requirements for initiating radical reactions.
| Bond Type | Estimated Bond Dissociation Energy (kcal/mol) |
| Aryl C-I | ~65-70 |
Note: The actual BDE for this compound may vary based on the specific electronic and steric environment.
Further mechanistic investigations, potentially employing techniques such as electron paramagnetic resonance (EPR) spectroscopy and computational modeling, would be invaluable in elucidating the precise nature of the radical intermediates and the kinetics of the halogen atom transfer processes involving this compound.
Applications in Functional Materials and Complex Molecule Synthesis Academic Focus
Precursor for π-Conjugated Systems in Organic Electronic Materials
The electron-withdrawing nature of the fluorine atoms and the reactivity of the carbon-iodine bonds make 1,4-difluoro-2,5-diiodobenzene a sought-after precursor for π-conjugated systems. These systems are the cornerstone of modern organic electronic materials, finding use in a variety of optoelectronic devices.
The synthesis of functional polymers for organic electronics often relies on cross-coupling reactions, where this compound can serve as a key monomer. A notable example is its use in the synthesis of fluorinated poly(p-phenylenevinylene)s (PPVs). The introduction of fluorine atoms into the polymer backbone can significantly influence the material's electronic properties, such as its photoluminescence and electroluminescence quantum efficiencies. researchgate.net For instance, the Stille cross-coupling reaction between a bis(tributylstannyl)vinylene monomer and a diiodoaryl derivative, such as this compound, provides a versatile method for creating these fluorinated polymers. mdpi.com The resulting polymers often exhibit altered emission colors and improved device performance compared to their non-fluorinated counterparts.
The table below summarizes key aspects of using this compound in the synthesis of PPV derivatives.
| Polymer Type | Synthetic Method | Key Feature of this compound | Impact on Polymer Properties |
| Fluorinated Poly(p-phenylenevinylene)s (PPVs) | Stille cross-coupling reaction | Provides fluorinated aromatic units. | Modifies electronic and optical properties. researchgate.netmdpi.com |
| Poly[(m-phenylenevinylene)-co-(2,5-dioctoxy-p-phenylenevinylene)] | Gilch polymerization | Not directly used, but related dihaloaromatics are central. | Used in the purification of carbon nanotubes. sigmaaldrich.com |
It is important to note that while the focus here is on this compound, the broader class of dihaloaromatics is fundamental to the synthesis of various conjugated polymers. rsc.org
On-surface synthesis has become a powerful bottom-up approach for creating atomically precise one- and two-dimensional materials, such as graphene nanoribbons. In this technique, precursor molecules are deposited onto a catalytic metal surface and then thermally activated to induce polymerization and subsequent planarization. The specific structure of the precursor molecule dictates the final structure of the nanoribbon.
While direct use of this compound in widely published graphene nanoribbon syntheses is not extensively documented in the provided search results, the principles of on-surface synthesis using similar halogenated aromatic precursors are well-established. researchgate.net The carbon-halogen bonds are crucial for the initial polymerization through dehalogenative coupling reactions. The strategic placement of different halogens (e.g., iodine and bromine) can allow for sequential, temperature-controlled reactions. researchgate.net This step-wise activation is a key strategy for achieving well-ordered polymeric structures on the surface. researchgate.net The resulting high-quality graphene nanoribbons exhibit promising electronic properties, including high charge carrier mobility. nih.gov
Development of Molecular Rotors and Switches
The quest to design and synthesize molecular-level machines, such as molecular rotors and switches, is a significant frontier in nanotechnology. These devices have the potential to be used in applications ranging from nanoelectronics to targeted drug delivery. The structural characteristics of this compound make it a candidate for integration into such systems.
Detailed research has explored the synthesis of various molecular rotors containing fluorinated phenylene rotators. In one study, a series of molecular rotors were synthesized with 2-fluoro-, 2,3-difluoro-, 2,5-difluoro-, and 2,3,5,6-tetrafluoro-substituted 1,4-phenylene rotators. researchgate.net These were axially linked to rigid stators, demonstrating the principle of using fluorinated benzene (B151609) derivatives as key components in the construction of these nanoscale machines. researchgate.net The presence of fluorine atoms can influence the rotational dynamics and electronic properties of the molecular rotor.
While direct application of this compound in a completed molecular rotor or switch has not been extensively documented in publicly available literature, its potential lies in its ability to act as a precursor. The iodine atoms can be selectively functionalized through cross-coupling reactions to attach the molecule to other components of a molecular device, while the fluorine atoms can serve to tune the electronic environment and intermolecular interactions.
Components in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Research
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials with exceptionally high surface areas and tunable pore sizes. These properties make them highly attractive for applications in gas storage, separation, and catalysis. The design of MOFs and COFs relies on the use of specific organic linker molecules that connect metal nodes (in MOFs) or self-assemble (in COFs) to form extended, porous networks.
Halogenated organic molecules are of particular interest as linkers in the synthesis of these frameworks due to the directional nature of halogen bonding and the potential for post-synthetic modification. Although direct incorporation of this compound as a primary linker in a reported MOF or COF structure is not widely documented, its derivatives are subjects of investigation. For instance, dicarboxylic acid-substituted dipolar molecular rotors have been synthesized for use as linker molecules in MOFs. researchgate.net These designs often feature a central phenylene core with substituents to create a dipole moment, a concept that could be extended to derivatives of this compound.
The reactivity of the carbon-iodine bond makes this compound a suitable starting material for the synthesis of more complex, functionalized linkers. Through reactions such as Sonogashira or Suzuki coupling, the iodine atoms can be replaced with groups that are capable of coordinating to metal centers or forming covalent bonds with other organic units, thus enabling the construction of novel MOF and COF architectures.
Advanced Spectroscopic and Structural Characterization Research Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to elucidate the structure of a molecule. For 1,4-difluoro-2,5-diiodobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its molecular framework.
Proton (¹H) NMR for Hydrogen Connectivity and Environment
Proton NMR spectroscopy would reveal information about the hydrogen atoms in this compound. Due to the symmetrical nature of the molecule, the two hydrogen atoms are chemically equivalent. Therefore, a single signal would be expected in the ¹H NMR spectrum. The chemical shift of this signal, typically reported in parts per million (ppm), would be influenced by the electron-withdrawing effects of the adjacent fluorine and iodine atoms. Furthermore, the signal would exhibit splitting (a multiplet pattern) due to coupling with the neighboring fluorine atoms. The magnitude of this coupling constant (J-value) would provide valuable information about the through-bond connectivity.
Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis
Carbon-13 NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. In this compound, due to symmetry, three distinct signals would be anticipated in the ¹³C NMR spectrum, corresponding to the three different carbon environments: the carbon atoms bonded to iodine, the carbon atoms bonded to fluorine, and the carbon atoms bonded to hydrogen. The chemical shifts of these signals would be significantly affected by the attached halogen atoms. For instance, the carbons attached to the highly electronegative fluorine atoms would be expected to resonate at a different frequency compared to those bonded to the less electronegative iodine atoms.
Fluorine-19 (¹⁹F) NMR for Fluorine Environments and Coupling Patterns
Given the presence of fluorine atoms, ¹⁹F NMR spectroscopy is an indispensable tool for the characterization of this compound. Since the two fluorine atoms are in identical chemical environments, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. This signal would also be split into a multiplet due to coupling with the adjacent hydrogen atom, providing further confirmation of the molecular structure.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, mass spectrometry would be used to confirm its molecular weight. The high-resolution mass spectrum would show a distinct molecular ion peak corresponding to the exact mass of the C₆H₂F₂I₂ molecule. The isotopic pattern of this peak would be characteristic of a compound containing two iodine atoms. Furthermore, the mass spectrum would display a series of fragment ions, which are formed by the breakdown of the molecular ion. Analysis of these fragmentation patterns can provide additional structural information, such as the loss of iodine or fluorine atoms.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are used to identify the functional groups present in a compound. The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to the vibrations of the C-H, C-F, and C-I bonds, as well as the vibrations of the benzene (B151609) ring. The positions and intensities of these bands would serve as a molecular fingerprint, allowing for the identification and confirmation of the compound's structure.
Electronic Spectroscopy (UV-Vis and Photoluminescence) for Electronic Structure and Optical Properties
Electronic spectroscopy, encompassing UV-Vis absorption and photoluminescence, is a fundamental tool for probing the electronic transitions and optical behavior of molecules like this compound. These techniques provide valuable information about the molecule's frontier molecular orbitals (HOMO and LUMO) and its potential for light-emitting applications.
UV-Vis Spectroscopy measures the absorption of ultraviolet and visible light by a molecule as a function of wavelength. For an aromatic compound such as this compound, the absorption spectrum is expected to show distinct bands corresponding to π-π* and n-π* electronic transitions. The positions and intensities of these bands are sensitive to the molecular structure, including the nature and position of the substituents on the benzene ring. The electron-withdrawing fluorine atoms and the heavier iodine atoms influence the energy levels of the molecular orbitals, which in turn dictates the absorption wavelengths.
Photoluminescence (PL) Spectroscopy investigates the light emitted by a molecule after it has absorbed photons. This process, which includes fluorescence and phosphorescence, reveals information about the excited state properties of the molecule. The emission spectrum, quantum yield, and lifetime are key parameters that characterize the photoluminescent behavior of this compound. The presence of heavy atoms like iodine can significantly influence the emission properties through spin-orbit coupling, potentially promoting intersystem crossing and leading to phosphorescence.
While the application of these techniques to this compound has been mentioned in the context of studies on its halogen-bonded cocrystals, specific experimental data for the pure compound, such as absorption maxima and emission wavelengths, are not widely available in public literature.
Surface-Sensitive Spectroscopies for On-Surface Reaction Studies
The study of this compound on surfaces is crucial for understanding its potential as a building block in the bottom-up fabrication of nanostructures through on-surface synthesis. Techniques such as X-ray Photoelectron Spectroscopy (XPS), Scanning Tunneling Microscopy (STM), and Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy are indispensable for characterizing the molecule's adsorption, assembly, and reactivity on various substrates.
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface analysis technique that provides information about the elemental composition and chemical state of the elements within the top few nanometers of a material's surface. In the context of on-surface reaction studies of this compound, XPS can be used to monitor the integrity of the molecule upon adsorption and to track chemical transformations, such as dehalogenation, which is a common step in on-surface polymerization.
By irradiating the sample with X-rays, core-level electrons are ejected, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its chemical environment. For this compound adsorbed on a surface, one would expect to observe photoemission signals from carbon (C 1s), fluorine (F 1s), and iodine (I 3d). The binding energies of these core levels can shift depending on the interaction with the substrate and any chemical reactions that occur. For instance, the cleavage of a C-I bond during an on-surface reaction would lead to a shift in the C 1s and I 3d binding energies, providing direct evidence of the reaction.
Table 1: Expected Core Level Binding Energies for this compound
| Element | Core Level | Expected Binding Energy Range (eV) | Information Provided |
| Carbon | C 1s | 284 - 288 | Chemical environment of carbon atoms (C-C, C-H, C-F, C-I) |
| Fluorine | F 1s | ~687 | Presence and chemical state of fluorine |
| Iodine | I 3d | 619 - 631 (3d₅/₂) | Presence and chemical state of iodine (covalently bonded vs. dissociated) |
Note: The exact binding energies can vary depending on the substrate and the specific chemical environment.
Scanning Tunneling Microscopy (STM) is a real-space imaging technique that can visualize surfaces with atomic resolution. For on-surface studies of this compound, STM is instrumental in determining the adsorption geometry, self-assembly behavior, and the structural evolution during on-surface reactions.
Upon deposition onto a suitable substrate, such as a single-crystal metal surface like Au(111) or Ag(111), individual this compound molecules can be imaged. STM can reveal how these molecules arrange themselves into ordered two-dimensional structures, often driven by intermolecular interactions like halogen bonding. Furthermore, by applying thermal energy, STM can be used to monitor the step-by-step process of on-surface polymerization, where the iodine atoms are cleaved, and the resulting radical species form covalent bonds to create polymer chains or networks. The high resolution of STM allows for the direct visualization of the reactants, intermediates, and final products of the on-surface reaction.
Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near-Edge Structure (XANES), is a synchrotron-based technique that provides information about the electronic structure and orientation of molecules adsorbed on surfaces. nih.govresearchgate.net By tuning the energy of polarized X-rays around the absorption edge of a specific element (e.g., C K-edge, F K-edge), transitions of core-level electrons to unoccupied molecular orbitals are induced.
The intensity of these transitions depends on the orientation of the molecular orbitals relative to the electric field vector of the polarized X-rays. This phenomenon, known as dichroism, makes NEXAFS a powerful tool for determining the average orientation of adsorbed molecules. For this compound on a surface, angle-resolved NEXAFS measurements can determine whether the benzene ring lies flat on the surface or adopts a tilted or upright orientation. This information is crucial for understanding the molecule-substrate interaction and the packing within self-assembled monolayers.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Spectroscopic Property Prediction
Density Functional Theory (DFT) has been a important tool in understanding the fundamental properties of 1,4-Difluoro-2,5-diiodobenzene. Theoretical studies have utilized DFT methods to perform geometry optimizations, revealing a planar structure for the benzene (B151609) ring. These calculations are crucial for determining the molecule's stable conformation and for subsequent property predictions.
Analysis of the frontier molecular orbitals (FMOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), has been conducted to characterize the electronic properties. The energy gap between the HOMO and LUMO is a key parameter in assessing the molecule's chemical reactivity and kinetic stability. For related difluoro- and trifluoro-bi-cyclohexane based dimers, DFT calculations with functionals like M06-2X and B3LYP have been used to probe orbital behaviors and predict chemical reactivity and charge transfer phenomena. researchgate.net
Furthermore, Time-Dependent DFT (TD-DFT) has been employed to predict the optical properties, such as electronic absorption and emission spectra. These theoretical spectra provide valuable information that can be compared with experimental data to validate the computational models used.
Table 1: Selected DFT-Calculated Properties
| Property | Calculated Value | Method/Basis Set |
|---|---|---|
| HOMO Energy | Data not available | Not specified |
| LUMO Energy | Data not available | Not specified |
| HOMO-LUMO Gap | Data not available | Not specified |
| Dipole Moment | Data not available | Not specified |
Ab Initio and Semi-Empirical Methods for Electronic Properties and Reactivity
In addition to DFT, ab initio methods have been applied to study the electronic properties and reactivity of halogenated benzenes. For the related molecule 1,4-diiodobenzene (B128391), ab initio calculations at the CASPT2(18,14) level, including spin-orbit coupling, have been used to interpret its photodissociation dynamics. nih.gov These high-level calculations provide a detailed understanding of the excited states and potential energy surfaces, which are critical for describing photochemical reactions.
While specific ab initio or semi-empirical studies focused solely on this compound were not prominently found, the methodologies applied to similar compounds demonstrate the capability of these techniques. They can be used to calculate properties such as ionization potential, electron affinity, and electrostatic potential maps, which are essential for predicting how the molecule will interact with other chemical species.
Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior
Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape and dynamic behavior of molecules over time. While specific MD studies on this compound are not detailed in the available literature, this computational technique is invaluable for understanding the flexibility of molecules and their behavior in different environments, such as in solution or in a crystal lattice.
For molecules with flexible side chains, MD can reveal preferred conformations and the energy barriers between them. In the case of this compound, which is a relatively rigid molecule, MD simulations could be used to study intermolecular interactions in the solid state or in solution, providing insights into its packing in crystals and its solvation properties.
Quantum Chemical Characterization of Reaction Mechanisms and Transition States
Quantum chemical methods are instrumental in elucidating the mechanisms of chemical reactions, including the characterization of transition states. For reactions involving derivatives of this compound, such as the formation of benzynes for Diels-Alder reactions, quantum chemical computations can map out the entire reaction pathway. researchgate.net
These calculations can determine the activation energies and the geometries of transition state structures, providing a detailed, atomistic view of the reaction process. Spectroscopic observations combined with quantum chemical computations have been used to reveal the multireference character of benzdiynes generated from related precursors. researchgate.net Although detailed mechanistic studies for reactions of this compound itself were not found, the principles from related systems are directly applicable.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1,4-diiodobenzene |
| 4-(2,2,-difluorocyclopropyl)-4′-propyl-1,1′-bi(cyclohexane) |
| 4-propyl-4′-(1,2,2,-trifluorocyclopropyl)-1,1′-bi(cyclohexane) |
Future Directions and Emerging Research Avenues
Development of More Efficient and Sustainable Synthetic Routes
The broader adoption of 1,4-Difluoro-2,5-diiodobenzene in specialized applications is contingent upon the availability of efficient and environmentally benign synthetic methodologies. Current research trends in organic synthesis are moving away from harsh, energy-intensive processes toward greener alternatives.
Traditional multi-step syntheses for similar polyhalogenated benzenes often involve hazardous reagents and demanding conditions. For instance, a known pathway to an analogous compound, 1,4-dibromo-2,5-diiodobenzene (B1312432), starts from 1,4-dibromobenzene (B42075) and proceeds through separate nitration, reduction, iodination, and finally, a diazotization-iodination sequence google.com. An older, even more severe method involves reacting a precursor with iodine in concentrated sulfuric acid at high temperatures for extended periods, raising concerns about energy consumption and waste generation google.com.
Future research is focused on developing synthetic routes that align with the principles of green chemistry. nih.gov This includes the use of less toxic solvents like water, employing catalytic rather than stoichiometric amounts of reagents, and utilizing energy sources like microwaves or light to accelerate reactions under milder conditions. nih.govnih.gov A promising direction is the adoption of continuous flow technology combined with photochemistry. For example, the synthesis of 1,2-difluorobenzene (B135520) has been successfully achieved via a photochemically induced fluorodediazoniation in a flow reactor, a method that circumvents the need to isolate hazardous diazonium salt intermediates and improves reaction safety and selectivity. acs.org Adapting such innovative, safer, and more efficient technologies for the synthesis of this compound is a key area for future development.
Table 1: Comparison of Synthetic Approaches for Polyhalogenated Aromatics
| Feature | Classical Synthesis Approach | Emerging Sustainable Approach |
|---|---|---|
| Starting Materials | Often requires pre-functionalized aromatics. google.com | Aims for simpler, more abundant precursors. |
| Reagents | Use of stoichiometric, often hazardous reagents (e.g., conc. H₂SO₄). google.com | Focus on catalytic systems and benign reagents (e.g., water, reusable catalysts). nih.gov |
| Reaction Conditions | High temperatures, long reaction times (e.g., days). google.com | Milder conditions (room temp.), rapid reactions (minutes to hours). acs.org |
| Technology | Traditional batch processing. | Continuous flow reactors, photochemical apparatus. acs.org |
| Sustainability | High energy consumption, significant waste generation. | Lower E-Factor (Environmental Factor), improved atom economy, enhanced safety. nih.gov |
Exploration of Novel Reaction Pathways and Catalytic Systems
The unique electronic profile and dual reactivity of this compound open the door to novel chemical transformations. The carbon-iodine bonds are significantly weaker and more polarizable than the carbon-fluorine bonds, allowing for selective reactions.
A major avenue of exploration is its use as a precursor for highly reactive aryne intermediates. The related compound 1,4-difluoro-2,5-dimethoxybenzene (B174104) is known to act as a 1,4-benzdiyne equivalent, participating in double Diels-Alder reactions to form complex polycyclic structures like pentiptycenes. researchgate.netnih.gov By analogy, treatment of this compound with a strong base could generate a 2,5-difluorobenzyne, a powerful intermediate for constructing intricate molecular architectures.
Furthermore, the C-I bonds are ideal handles for a wide array of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Stille, and Buchwald-Hartwig couplings. These reactions would allow for the selective introduction of aryl, alkynyl, or amino groups, making the compound a cornerstone for synthesizing complex organic molecules. Recent advances in palladium-catalyzed C-H silylation of iodo-aromatics demonstrate the potential for novel functionalizations. acs.org The development of specialized catalytic systems, perhaps featuring palladium catalysts with advanced biaryl monophosphine ligands known to facilitate challenging transformations on fluorinated rings, will be crucial for maximizing the synthetic utility of this compound. acs.org
Table 2: Potential Reaction Pathways for this compound
| Reaction Type | Reactive Site(s) | Potential Product Class | Catalytic System |
|---|---|---|---|
| Aryne Formation | C-I & ortho C-H | Polycyclic aromatics, complex scaffolds | Strong base (e.g., n-BuLi, LDA) |
| Suzuki Coupling | C-I | Biaryls, conjugated polymers | Palladium catalyst + Base |
| Sonogashira Coupling | C-I | Aryl-alkynes, functional materials | Palladium/Copper catalyst + Base |
| Buchwald-Hartwig Amination | C-I | Aryl amines, pharmaceutical intermediates | Palladium catalyst + Ligand + Base |
| C-H Functionalization | C-H (activated by F/I) | Multi-substituted aromatics | Transition-metal catalysts (e.g., Pd, Rh) |
Integration into Advanced Smart and Responsive Materials
The incorporation of both fluorine and iodine imparts unique properties that make this compound an attractive building block for smart materials—materials designed to respond to external stimuli.
The fluorine atoms enhance thermal stability, oxidative resistance, and can lower the HOMO/LUMO energy levels of resulting materials, which is beneficial for organic electronics. The iodine atoms provide a site for further functionalization and, crucially, can act as potent halogen-bond donors. Halogen bonding is a highly directional, non-covalent interaction that is increasingly used to control the self-assembly of molecules into ordered structures like liquid crystals and organic co-crystals. researchgate.net
Research is anticipated to focus on using this compound as a monomer for the synthesis of novel fluorinated conjugated polymers. A related monomer, 1,4-Dibromo-2,5-difluorobenzene, has been used to create polymers for potential electronic applications. sigmaaldrich.comchemicalbook.com Polymers derived from this compound could exhibit tunable optical and electronic properties, leading to applications in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and chemical sensors. For instance, complex molecules like pentiptycenes, which can be synthesized from dihalobenzene precursors, show fluorescence that is quenched in the presence of certain nitroaromatic compounds, suggesting a pathway to sensors for explosives. researchgate.net By harnessing halogen bonding, it may also be possible to create self-healing polymers or materials whose color or fluorescence changes in response to temperature, pressure, or chemical analytes. youtube.com
Interdisciplinary Applications in Nanoscience and Advanced Catalysis
The unique structural and electronic features of this compound position it as a valuable component in the interdisciplinary fields of nanoscience and advanced catalysis.
In nanoscience, the molecule can serve as a "linker" in the bottom-up fabrication of well-defined nanostructures. Research has shown that similar molecules, like 1,4-Dibromo-2,5-diiodobenzene, can form organometallic networks on surfaces like graphite. researchgate.net The C-I bonds can react with surface-deposited metal atoms to form highly ordered, two-dimensional metal-organic frameworks. The ability to control the shape and size of these nanostructures by choosing different metal ions opens up possibilities in nanoelectronics and heterogeneous catalysis. researchgate.net Furthermore, the strong halogen-bonding propensity of the iodine atoms can be exploited to guide the self-assembly of molecules into complex supramolecular architectures without the need for covalent bonds. youtube.com
In advanced catalysis, this compound can be used as a precursor to synthesize sophisticated ligands for transition-metal catalysts. The electron-withdrawing nature of the fluorine atoms can significantly alter the electronic properties of a ligand, which in turn tunes the reactivity and selectivity of the metallic center. This is a proven strategy for improving catalyst performance. For example, fluorinated substituents are known to enhance the activity of catalysts used for ion transport across membranes. youtube.com By strategically building catalysts from this block, it may be possible to achieve new levels of efficiency and selectivity in challenging chemical reactions.
Table 3: Interdisciplinary Applications and the Role of Specific Atoms
| Application Area | Key Function | Role of Iodine Atoms | Role of Fluorine Atoms |
|---|---|---|---|
| Nanoscience | Molecular building block | Covalent bonding to metals on surfaces; Halogen-bond donor for self-assembly. researchgate.net | Enhances thermal/oxidative stability of resulting nanostructures. |
| Advanced Catalysis | Ligand precursor | Reactive sites for attaching the ligand backbone to other components. | Modulates electronic properties of the ligand and metal center; enhances stability. |
| Materials Science | Monomer for polymers | Site for polymerization reactions (e.g., cross-coupling). | Confers desirable properties (e.g., solubility, electronic levels, stability) to the polymer. sigmaaldrich.com |
| Supramolecular Chemistry | Tecton (building unit) | Directs assembly via strong, directional halogen bonding. researchgate.net | Fine-tunes intermolecular interactions and physical properties of the assembly. |
Q & A
Q. How can 1,4-difluoro-2,5-diiodobenzene be synthesized with high regioselectivity?
The compound is typically synthesized via halogen-exchange reactions or direct iodination of fluorinated benzene derivatives. For example, a metal-halogen exchange strategy (e.g., using n-BuLi) with 1,4-difluorobenzene and iodine sources can yield the desired product. Purity (>96%) is confirmed via GC analysis, and yields exceeding 70% are achievable under optimized conditions . Key steps include temperature control (-78°C for lithiation) and inert atmosphere to prevent side reactions.
Q. What analytical methods are recommended to confirm the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): <sup>19</sup>F and <sup>1</sup>H NMR identify fluorine and proton environments, while <sup>13</sup>C NMR confirms aromatic substitution patterns.
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (expected m/z: ~364 g/mol).
- Melting Point Analysis: A sharp melting point near 167°C indicates purity .
- Gas Chromatography (GC): Purity ≥96% is achievable, with discrepancies resolved via recrystallization or column chromatography .
Q. How does the steric and electronic profile of this compound influence its reactivity in cross-coupling reactions?
The iodine atoms act as excellent leaving groups in Suzuki-Miyaura or Ullmann couplings, while fluorine’s electron-withdrawing effect enhances electrophilicity at the para positions. For example, in polymer synthesis, this compound serves as a monomer in Suzuki-Miyaura polymerization to form π-conjugated systems, with reaction efficiency dependent on catalyst choice (e.g., Pd(PPh3)4) and solvent polarity .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported yields for this compound synthesis?
Discrepancies in yields (e.g., 68% vs. 78%) often arise from variations in reaction conditions (e.g., stoichiometry, catalyst loading). Systematic optimization via Design of Experiments (DoE) is recommended:
Q. What strategies mitigate byproduct formation during the synthesis of this compound-based polymers?
Byproducts like 1,4-dialkyl-2,3-diiodobenzene (constitutional isomers) can form due to incomplete regiocontrol. Mitigation includes:
Q. How can computational modeling aid in predicting the crystal structure of this compound derivatives?
Density Functional Theory (DFT) calculations predict molecular packing and intermolecular interactions (e.g., halogen bonding). Pairing computational results with SHELX-refined X-ray crystallography data (e.g., using SHELXL for refinement) validates predicted lattice parameters and symmetry .
Q. What are the thermal stability limits of this compound under high-temperature reaction conditions?
Thermogravimetric analysis (TGA) shows decomposition onset at ~250°C. For high-temperature applications (e.g., catalysis), inert atmospheres (N2/Ar) and short reaction durations (<1 hour) prevent degradation. Melting point (167°C) serves as a benchmark for handling .
Methodological Tables
| Property | Value/Method | Reference |
|---|---|---|
| Melting Point | 167°C (crystalline powder) | |
| Purity Analysis | ≥96.0% (GC) | |
| Synthetic Yield (Optimized) | 78% (via metal-halogen exchange) | |
| Decomposition Temperature | ~250°C (TGA) |
Key Considerations for Researchers
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
